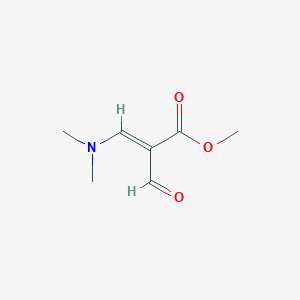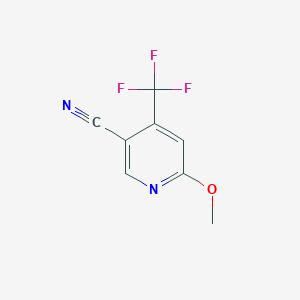
6-Methoxy-4-(trifluoromethyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-4-(trifluoromethyl)nicotinonitrile is a heterocyclic compound that features a methoxy group at the 6-position and a trifluoromethyl group at the 4-position on a nicotinonitrile ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4-(trifluoromethyl)nicotinonitrile typically involves the introduction of the methoxy and trifluoromethyl groups onto a nicotinonitrile scaffold. One common method involves the reaction of 6-methoxy nicotinonitrile with trifluoromethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like copper(I) iodide to facilitate the trifluoromethylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-4-(trifluoromethyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 6-formyl-4-(trifluoromethyl)nicotinonitrile, while reduction of the nitrile group can produce 6-methoxy-4-(trifluoromethyl)nicotinamide .
Scientific Research Applications
6-Methoxy-4-(trifluoromethyl)nicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including as an inhibitor of specific enzymes or receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 6-Methoxy-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrile group can form hydrogen bonds with target proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)nicotinonitrile: Similar structure but lacks the methoxy group.
6-Methyl-4-(trifluoromethyl)nicotinonitrile: Similar structure but has a methyl group instead of a methoxy group.
6-(Trifluoromethyl)nicotinonitrile: Lacks the methoxy group and has the trifluoromethyl group at a different position.
Uniqueness
6-Methoxy-4-(trifluoromethyl)nicotinonitrile is unique due to the presence of both the methoxy and trifluoromethyl groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C8H5F3N2O |
|---|---|
Molecular Weight |
202.13 g/mol |
IUPAC Name |
6-methoxy-4-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H5F3N2O/c1-14-7-2-6(8(9,10)11)5(3-12)4-13-7/h2,4H,1H3 |
InChI Key |
CXHDQWICINTWOU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=C1)C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Fluorophenyl)-1H-imidazo[4,5-C]piperidine](/img/structure/B12334940.png)
![(3S,7R)-11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,9,11,13(18)-tetraene-17,19-dione](/img/structure/B12334948.png)
![4,6-Dichloro-N-[(4-fluorophenyl)methyl]-1,3,5-triazin-2-amine](/img/structure/B12334951.png)
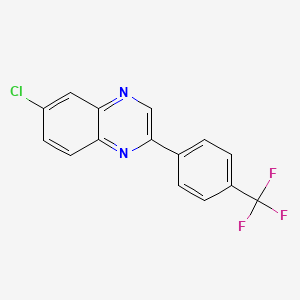
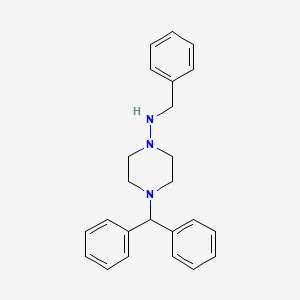
![2-(chloromethyl)-5-methyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12334975.png)

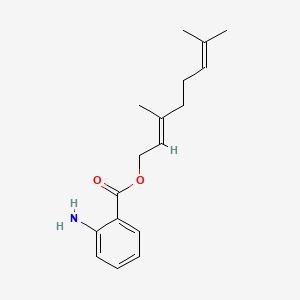
![8-Azabicyclo[3.2.1]octane, 8-[2-chloro-5,6,7,8-tetrahydro-6-[2-methyl-5-(1-methylethyl)phenyl]pyrido[4,3-d]pyrimidin-4-yl]-3-methoxy-](/img/structure/B12334986.png)
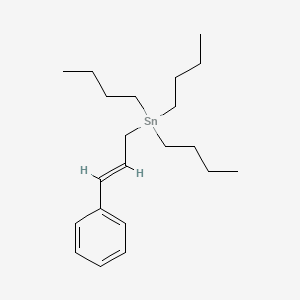

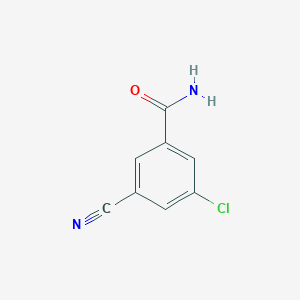
![Sodium;3-[[4-[(4-ethoxy-3-methylphenyl)diazenyl]naphthalen-1-yl]diazenyl]benzenesulfonate](/img/structure/B12335016.png)
